5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom, a dimethoxymethyl group, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of an appropriate intermediate, often through a condensation reaction with a suitable amine or nitrile.
Dimethoxymethylation: The dimethoxymethyl group is introduced via a reaction with dimethoxymethane in the presence of an acid catalyst.
Phenylsulfonylation: The phenylsulfonyl group is typically added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrolo[2,3-b]pyridine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a probe to investigate biological pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain targets, while the pyrrolo[2,3-b]pyridine core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-(dimethoxymethyl)-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of its substituents. The presence of the bromine atom allows for versatile chemical modifications, while the dimethoxymethyl and phenylsulfonyl groups contribute to its distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-(dimethoxymethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-22-16(23-2)14-9-11-8-12(17)10-18-15(11)19(14)24(20,21)13-6-4-3-5-7-13/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHHJQYSEQTYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146037 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-83-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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